2-(1,3-Benzodioxol-5-yl)-4-methyl-1,3-thiazole
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Overview
Description
2-(1,3-Benzodioxol-5-yl)-4-methyl-1,3-thiazole is a heterocyclic compound that features a benzodioxole ring fused to a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Benzodioxol-5-yl)-4-methyl-1,3-thiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1,3-benzodioxole derivatives with thioamide compounds in the presence of a suitable catalyst. The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a set duration to ensure complete cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and subjected to controlled heating and stirring. The use of continuous flow reactors can also be explored to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Benzodioxol-5-yl)-4-methyl-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.
Scientific Research Applications
2-(1,3-Benzodioxol-5-yl)-4-methyl-1,3-thiazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(1,3-Benzodioxol-5-yl)-4-methyl-1,3-thiazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The compound’s effects can be attributed to its ability to modulate pathways involved in cell signaling, apoptosis, or other cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 1-(1,3-Benzodioxol-5-yl)-2-butanamine
- 2-Benzo[1,3]Dioxol-5-Ylmethyl-3-Benzyl-Succinic Acid
- 1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles
Uniqueness
2-(1,3-Benzodioxol-5-yl)-4-methyl-1,3-thiazole stands out due to its unique combination of a benzodioxole ring and a thiazole ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications, particularly in the development of new therapeutic agents and materials.
Properties
CAS No. |
5423-17-6 |
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Molecular Formula |
C11H9NO2S |
Molecular Weight |
219.26 g/mol |
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-4-methyl-1,3-thiazole |
InChI |
InChI=1S/C11H9NO2S/c1-7-5-15-11(12-7)8-2-3-9-10(4-8)14-6-13-9/h2-5H,6H2,1H3 |
InChI Key |
VVJVUHNYJQNRGY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)C2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
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